1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione
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Overview
Description
1’-Methylspiro[1,3-dihydroquinazoline-2,4’-piperidine]-4-thione (referred to as “the compound” hereafter) is a spirocyclic indoline derivative. It belongs to a class of compounds characterized by their unique spiro ring system, which combines an indoline moiety with a piperidine ring. These compounds have garnered attention due to their significant biological activities, particularly as potential anti-tumor agents .
Synthesis Analysis
The synthesis of the compound involves several steps. The key intermediate is 1’-methylspiro[indoline-3,4’-piperidine] (denoted as B4). This intermediate reacts with benzenesulfonyl chloride, incorporating various substituents, to yield a series of derivatives (B5-B10). These derivatives were subsequently evaluated for their antiproliferative activities against different cancer cell lines .
Molecular Structure Analysis
The molecular structure of the compound consists of a spirocyclic system, where the indoline and piperidine rings share a common carbon atom. The sulfur atom in the thione group (C=S) is also part of the spiro ring. The arrangement of atoms and bond angles within the spiro ring significantly influences the compound’s properties and interactions with biological targets. For a visual representation, refer to the JMol structure .
Chemical Reactions Analysis
The compound exhibits promising antiproliferative activities against A549, BEL-7402, and HeLa cell lines. Among the derivatives, compound B5 (with a chloride atom as an electron-withdrawing substituent on a phenyl ring) demonstrated the highest potency against BEL-7402 cells (IC50 = 30.03±0.43 μg/mL). The molecular docking studies revealed that B5 interacts favorably with CDK, c-Met, and EGFR protein crystals, suggesting potential targets for further investigation .
Properties
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMDPCEFLNDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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